![molecular formula C12H10BBrO2 B1274311 4'-Bromo-4-biphenylboronic Acid CAS No. 480996-05-2](/img/structure/B1274311.png)
4'-Bromo-4-biphenylboronic Acid
Overview
Description
4'-Bromo-4-biphenylboronic Acid is a compound that is closely related to various brominated biphenyl compounds which have been extensively studied for their applications in organic synthesis and materials science. These compounds are particularly interesting due to their ability to participate in various chemical reactions, including halodeboronation, Suzuki coupling, and carbonylative cyclization, which are pivotal in the synthesis of complex organic molecules and materials such as liquid crystal displays .
Synthesis Analysis
The synthesis of brominated biphenyl compounds can be achieved through various methods. For instance, 4-bromo-2-fluorobenzonitrile can be converted to 4-(2-Bromoacetyl)-3-fluorophenylboronic acid through a Grignard reaction, followed by protection and substitution steps, with an overall yield of 54% . Similarly, 4'-Bromobiphenyl-4-carboxylic acid can be synthesized from 4-bromodiphenyl using acetylation and haloform reactions, achieving a high yield of up to 95% . These methods demonstrate the feasibility of synthesizing brominated biphenyl derivatives with high efficiency and yield.
Molecular Structure Analysis
The molecular structure of brominated biphenyl boronic acids, such as 4-chloro- and 4-bromophenylboronic acids, has been analyzed using experimental techniques like Fourier transform Raman and infrared spectroscopy, as well as theoretical methods including Hartree–Fock and density functional harmonic calculations. These studies have provided insights into the most stable forms of these molecules and allowed for the assignment of vibrational bands, which are crucial for understanding the reactivity and properties of these compounds .
Chemical Reactions Analysis
Brominated biphenyl boronic acids are versatile reagents in various chemical reactions. For example, they can undergo halodeboronation to form aryl bromides and chlorides . They are also key intermediates in the synthesis of luminescent materials when used in cyclometalated Pd(II) and Ir(III) complexes . Furthermore, they can participate in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones, a reaction that is influenced by the electronic and steric nature of the substituents on the alkynes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyl boronic acids are influenced by their molecular structure. The presence of halogen atoms and the boronic acid group can affect their boiling points, solubility, and stability. These properties are essential for their application in organic synthesis, as they determine the conditions under which these compounds can be handled and reacted. The ortho-substituent on the phenyl ring, for example, has been shown to play a significant role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines .
Scientific Research Applications
Crystal Structure Analysis
4'-Bromo-4-biphenylboronic acid plays a significant role in crystallography, particularly in understanding the molecular interactions and packing in crystals. Research has highlighted its role in forming various conformations and interactions in crystal structures, which are crucial for the development of advanced materials and understanding molecular properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Enhancing Chemiluminescent Reactions
This compound is notable for enhancing chemiluminescent reactions, particularly in combination with other substances. For example, it has been used to amplify light emission in the horseradish peroxidase-catalyzed oxidation of pyridopyridazine derivatives, showcasing its potential in bioanalytical applications (Ji, Kondo, Aramaki, & Kricka, 1996).
Synergistic Effects in Biochemical Assays
4'-Bromo-4-biphenylboronic acid has been identified as having synergistic effects when used with other phenylboronic acids in biochemical assays. This synergy can lead to enhanced detection sensitivity and specificity, which is particularly useful in diagnostic and research settings (Kricka & Ji, 1997).
Development of New Chemical Compounds
It serves as an important intermediate in the synthesis of various chemical compounds. Its role in forming different chemical structures is crucial for the development of new materials and pharmaceuticals, as seen in various studies on compound synthesis (Quan-guo, 2007; Da, 2015; Ennis et al., 1999).
Applications in Polymer Chemistry
This chemical is also used in polymer chemistry, particularly in the synthesis of polymers with specific properties. For instance, it has been involved in the creation of copolymers for tailored light emission, demonstrating its utility in materials science and engineering (Neilson, Budy, Ballato, & Smith, 2007).
Pharmaceutical Research
In pharmaceutical research, 4'-Bromo-4-biphenylboronic acid is used in the synthesis of various biologically active compounds. Its role in creating new molecules can lead to the development of novel drugs and therapeutic agents (Zao, 2005; Avent et al., 2002).
Safety And Hazards
4’-Bromo-4-biphenylboronic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
[4-(4-bromophenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGDFJHKPSZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397173 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-4-biphenylboronic Acid | |
CAS RN |
480996-05-2 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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